molecular formula C22H22ClFN2O2 B11333383 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11333383
M. Wt: 400.9 g/mol
InChI Key: DRYYRAQMHKWBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction involving a halogenated precursor and pyrrolidine.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 2-chlorophenyl ethylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is unique due to the specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H22ClFN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H22ClFN2O2/c1-14-17-12-15(24)8-9-20(17)28-21(14)22(27)25-13-19(26-10-4-5-11-26)16-6-2-3-7-18(16)23/h2-3,6-9,12,19H,4-5,10-11,13H2,1H3,(H,25,27)

InChI Key

DRYYRAQMHKWBIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.